N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide
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Overview
Description
N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is a complex organic compound with a unique structure that includes an indole moiety, a hydrazinecarbonyl group, and a phenylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the key intermediate, 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. This intermediate is then reacted with hydrazine to form the hydrazone derivative. The final step involves the reaction of this hydrazone with phenylacetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or indole rings.
Scientific Research Applications
N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-N’-[(3Z)-1-benzyl-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide
- N-({N’-[(3Z)-1-acetyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(4-chloro-2-methylphenoxy)acetamide
- N-({N’-[(3Z)-1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is unique due to its specific structural features, such as the combination of the indole and phenylacetamide moieties
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H22N4O3/c30-22(15-18-9-3-1-4-10-18)26-16-23(31)27-28-24-20-13-7-8-14-21(20)29(25(24)32)17-19-11-5-2-6-12-19/h1-14,32H,15-17H2,(H,26,30) |
InChI Key |
SLZXSMFGVSYEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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